molecular formula C4H2F3NO B040923 5-(Trifluoromethyl)isoxazole CAS No. 116584-43-1

5-(Trifluoromethyl)isoxazole

Cat. No.: B040923
CAS No.: 116584-43-1
M. Wt: 137.06 g/mol
InChI Key: RRDBQTDHQONBBG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoxazole is a useful research compound. Its molecular formula is C4H2F3NO and its molecular weight is 137.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isoxazol-5-ones, including derivatives of 5-(Trifluoromethyl)isoxazole, are noted for their versatility as building blocks in organic synthesis. They are useful for preparing various densely functionalized molecules (da Silva et al., 2018).

  • The difluoromethylation of aromatic isoxazolines, a process involving compounds similar to this compound, has been studied for its potential in producing promising drug candidates, particularly in ectoparasiticides (Shibata, 2014).

  • Isoxazole derivatives broadly, which include this compound derivatives, have diverse applications in medicinal chemistry, agriculture, and organic materials. The synthesis of these compounds has attracted intensive research interest since 2012 (Duc & Dung, 2021).

  • A study on the synthesis of 3,4,5-trisubstituted isoxazoles in water, a class that includes this compound, highlights their potential applications in biomedical research and drug discovery (Hossain et al., 2022).

  • Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, closely related to this compound, have been synthesized and show potential as a new class of antiparasiticides (Kawai et al., 2014).

  • Isoxaflutole, a compound related to isoxazoles, effectively controls broadleaf and grass weeds in crops like corn and sugarcane. This demonstrates the utility of isoxazole derivatives in agriculture (Pallett et al., 1998).

  • Recent advances in isoxazole synthesis, which include compounds like this compound, have led to efficient synthetic approaches, regioselectivity, and strategies for enantioenriched motifs in asymmetric synthesis. These advances have significant implications for pharmaceutical applications (Hu & Szostak, 2015).

Safety and Hazards

While specific safety and hazard information for 5-(Trifluoromethyl)isoxazole is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Isoxazole, the core structure of 5-(Trifluoromethyl)isoxazole, is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Given its significance, there is a need to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is particularly imperative .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBQTDHQONBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403564
Record name 5-(Trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116584-43-1
Record name 5-(Trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)isoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 5-(Trifluoromethyl)isoxazole derivatives in drug discovery?

A1: this compound derivatives have garnered significant interest in drug discovery, particularly as inhibitors of glycine transporter 1 (GlyT1) [, ]. Iclepertin (BI 425809), a prominent example, showcases this potential.

Q2: How is carbon-14 labeled Iclepertin synthesized, and what is its significance?

A2: Two main synthetic routes have been developed for carbon-14 labeled Iclepertin. One strategy involves using 2-fluorobenzoic acid, carboxyl-14C, as a starting material to synthesize the key intermediate (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid. This intermediate is then coupled with 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole to produce carbon-14 labeled Iclepertin. The alternative route utilizes carbon-14 labeled 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole, which is synthesized in six radioactive steps and then coupled to (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid []. Carbon-14 labeled Iclepertin is crucial for absorption, distribution, metabolism, and excretion (ADME) studies and other research necessary for drug development [].

Q3: What are the major metabolites of Iclepertin, and how are they synthesized?

A3: Two key metabolites of Iclepertin are BI 761036 and BI 758790. These metabolites can be synthesized using intermediates obtained during the synthesis of carbon-14 labeled Iclepertin []. BI 761036, formed through cytochrome P450 oxidation and amide hydrolysis of Iclepertin, can be labeled with carbon-13 and nitrogen-15 using two distinct synthetic routes involving either diethyl [13C3]malonate or [13C3]propargyl alcohol as starting materials [].

Q4: What novel synthetic approaches have been developed for 5-(trifluoromethyl)isoxazoles?

A4: Recent research has unveiled a general method for synthesizing 5-(trifluoromethyl)isoxazoles through the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine []. This versatile protocol is also applicable to the synthesis of perfluoroalkylated isoxazoles, broadening the scope of accessible 5-(perfluoroalkyl)isoxazole derivatives [].

Q5: Beyond pharmaceuticals, what other applications utilize this compound derivatives?

A5: The unique properties of this compound derivatives extend their utility beyond pharmaceuticals. They find application in insecticide, miticide, nematicide, molluscicide, disinfectant, and bactericide compositions [, ]. Notably, compounds like 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide and (Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzoic acid amide have demonstrated efficacy in these areas [, ].

Q6: What are the potential benefits of incorporating stable isotopes like carbon-13 and nitrogen-15 into this compound derivatives?

A6: The incorporation of stable isotopes, like carbon-13 and nitrogen-15, is essential for generating internal standards used in bioanalytical studies []. These labeled compounds allow for accurate quantification of drug and metabolite concentrations in biological samples, contributing to a deeper understanding of their pharmacokinetic profiles.

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